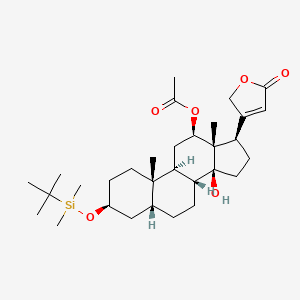
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin is a synthetic derivative of digoxigenin, a steroid found in the foxglove plant. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is used to protect the hydroxyl group during chemical reactions. The molecular formula of this compound is C31H50O6Si, and it has a molecular weight of 546.811 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin involves multiple steps, starting from digoxigenin. The key step is the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride and a catalyst like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin has several applications in scientific research:
Biology: The compound is used in studies related to steroid metabolism and function.
Medicine: It serves as a reference material in pharmacokinetic studies of cardiotonic steroids.
Industry: The compound is used in the production of high-quality reference materials and proficiency testing.
Mecanismo De Acción
The mechanism of action of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin involves its interaction with molecular targets such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility. The TBDMS group protects the hydroxyl group during these interactions, ensuring the compound’s stability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Digoxin: A cardiotonic steroid used to treat heart conditions.
Neodigoxin: An isomer of digoxin with similar cardiotonic properties.
Digitoxin: Another cardiotonic steroid with a longer half-life compared to digoxin.
Uniqueness
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin is unique due to the presence of the TBDMS group, which provides enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of other complex molecules and a useful reference material in scientific research.
Propiedades
Fórmula molecular |
C31H50O6Si |
|---|---|
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C31H50O6Si/c1-19(32)36-26-17-25-24(31(34)14-12-23(30(26,31)6)20-15-27(33)35-18-20)10-9-21-16-22(11-13-29(21,25)5)37-38(7,8)28(2,3)4/h15,21-26,34H,9-14,16-18H2,1-8H3/t21-,22+,23-,24-,25+,26-,29+,30+,31+/m1/s1 |
Clave InChI |
PFYCTKRHKGEMDC-SPBYPCDYSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(CC[C@@H](C3)O[Si](C)(C)C(C)(C)C)C)[C@@]4([C@]1([C@H](CC4)C5=CC(=O)OC5)C)O |
SMILES canónico |
CC(=O)OC1CC2C(CCC3C2(CCC(C3)O[Si](C)(C)C(C)(C)C)C)C4(C1(C(CC4)C5=CC(=O)OC5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)
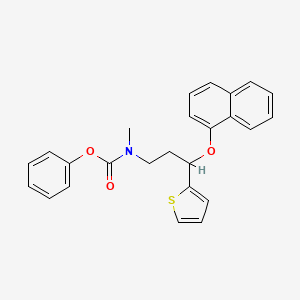
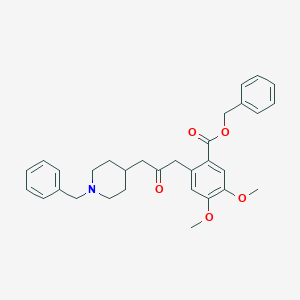
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
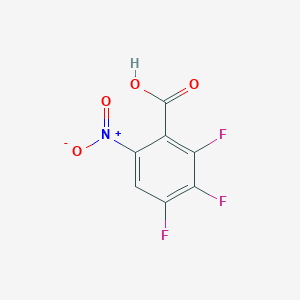
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
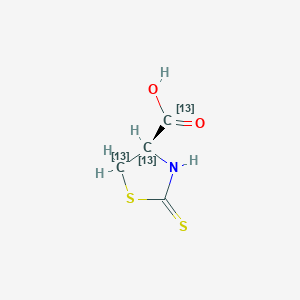
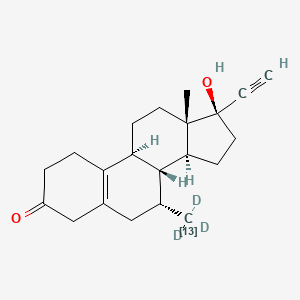

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
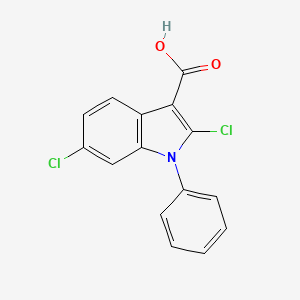
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
